N-[2-(5-{[(2-methoxyphenyl)carbonyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide
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Overview
Description
N-{2-[5-(2-METHOXYBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodiazole core, which is known for its stability and reactivity, making it a valuable building block in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-(2-METHOXYBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodiazole Core: This is achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the Methoxybenzamido Group: This step involves the reaction of the benzodiazole intermediate with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Introduction of the Furan-2-Carboxamide Moiety: The final step involves the coupling of the intermediate with furan-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-(2-METHOXYBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The benzodiazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced benzodiazole derivatives.
Substitution: Formation of substituted amide derivatives.
Scientific Research Applications
N-{2-[5-(2-METHOXYBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzodiazole core.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-{2-[5-(2-METHOXYBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzodiazole core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cell proliferation pathways, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate
Uniqueness
N-{2-[5-(2-METHOXYBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE is unique due to its combination of a benzodiazole core with a furan-2-carboxamide moiety, which imparts distinct electronic properties and reactivity. This makes it a versatile compound for various applications, particularly in medicinal chemistry and material science.
Properties
Molecular Formula |
C23H22N4O4 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
N-[2-[5-[(2-methoxybenzoyl)amino]-1-methylbenzimidazol-2-yl]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H22N4O4/c1-27-18-10-9-15(25-22(28)16-6-3-4-7-19(16)30-2)14-17(18)26-21(27)11-12-24-23(29)20-8-5-13-31-20/h3-10,13-14H,11-12H2,1-2H3,(H,24,29)(H,25,28) |
InChI Key |
WXCJZNMGWOESIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3OC)N=C1CCNC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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